molecular formula C11H12O3 B13464619 1-Phenoxycyclobutane-1-carboxylic acid

1-Phenoxycyclobutane-1-carboxylic acid

Cat. No.: B13464619
M. Wt: 192.21 g/mol
InChI Key: VDKQBHWTLQPCAL-UHFFFAOYSA-N
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Description

1-Phenoxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a phenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxycyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with phenol in the presence of a base to form 1-phenoxycyclobutanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenoxycyclobutanone.

    Reduction: Formation of 1-phenoxycyclobutanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-Phenoxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-phenoxycyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Phenylcyclobutane-1-carboxylic acid
  • Cyclobutane-1-carboxylic acid
  • Phenoxyacetic acid

Comparison: 1-Phenoxycyclobutane-1-carboxylic acid is unique due to the presence of both a phenoxy group and a cyclobutane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-phenoxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)

InChI Key

VDKQBHWTLQPCAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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